molecular formula C9H10BN3O2 B578415 (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1310384-85-0

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid

Cat. No. B578415
CAS RN: 1310384-85-0
M. Wt: 203.008
InChI Key: SOLIPWNQQFQWSI-UHFFFAOYSA-N
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Description

“(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C9H10BN3O2 . It has a molecular weight of 203.01 g/mol . The IUPAC name for this compound is [6- (4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The topological polar surface area is 71.2 Ų . The exact mass and monoisotopic mass are both 203.0866067 g/mol . The compound has a complexity of 218 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various biaryl compounds. These reactions are essential for creating complex organic molecules used in pharmaceuticals, agrochemicals, and organic materials .

Transesterification Reactions

It serves as a reagent in transesterification reactions, a process important for modifying chemical compounds’ ester groups. This is particularly useful in the production of different pharmaceuticals and polymers .

γ-Secretase Modulators

The compound is used for preparing Aminothiazoles as γ-secretase modulators. These modulators are significant in Alzheimer’s disease research as they can potentially alter the production of amyloid beta, a peptide associated with the disease’s pathology .

JAK2 Inhibitors for Myeloproliferative Disorders

It aids in the development of Amino-pyrido-indol-carboxamides, which act as potential JAK2 inhibitors. JAK2 inhibitors are targeted therapies for myeloproliferative disorders, which are a group of diseases that cause an overproduction of blood cells .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds like this one have shown potent antileishmanial and antimalarial activities. These activities are crucial in the fight against parasitic diseases such as leishmaniasis and malaria .

Molecular Simulation Studies

The compound has been involved in molecular simulation studies to justify its potent in vitro activities against certain diseases. For instance, it has been used to study binding free energy in the active site of enzymes related to parasitic diseases .

Synthesis of Pyrazolo[3,4-b]pyridin-3-ol Compounds

It is used in synthesizing new pyrazolo[3,4-b]pyridin-3-ol compounds through cyclization reactions from related nitriles. These compounds have potential applications in medicinal chemistry due to their unique structural properties .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities, given the diverse activities observed in other pyrazole derivatives . Additionally, more research could be done to determine its specific synthesis methods and chemical reactions.

properties

IUPAC Name

[6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-7-5-11-13(6-7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLIPWNQQFQWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=C(C=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671282
Record name [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid

CAS RN

1310384-85-0
Record name Boronic acid, B-[6-(4-methyl-1H-pyrazol-1-yl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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